molecular formula C15H11ClO2 B10784583 Cloridarol CAS No. 1290045-29-2

Cloridarol

Cat. No.: B10784583
CAS No.: 1290045-29-2
M. Wt: 258.70 g/mol
InChI Key: KBFBRIPYVVGWRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cloridarol (also known as clobenfurol) is a small molecule vasodilator with the chemical formula C15H11ClO2 and the IUPAC name (1-benzofuran-2-yl)(4-chlorophenyl)methanol . It is classified as an experimental medication that has been studied for the treatment of coronary insufficiency, demonstrating potential therapeutical activity in this area of research . According to the Anatomical Therapeutic Chemical (ATC) classification system, this compound is designated under the code C01DX15, identifying it as a vasodilator used in cardiac diseases . Its mechanism of action involves producing dilatation of blood vessels, which is of significant interest in cardiovascular research, particularly for investigating ischemic heart disease . Historically, studies have explored its use in the management of chronic coronary insufficiency . This product is provided "For Research Use Only" (RUO). It is not intended for use in diagnostic or therapeutic procedures. It is the responsibility of the researcher to ensure that all activities involving this product comply with their local regulatory guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzofuran-2-yl-(4-chlorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO2/c16-12-7-5-10(6-8-12)15(17)14-9-11-3-1-2-4-13(11)18-14/h1-9,15,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBFBRIPYVVGWRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(C3=CC=C(C=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70863220
Record name Clobenfurol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70863220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3611-72-1, 1290045-29-2
Record name Clobenfurol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3611-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cloridarol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003611721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cloridarol, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1290045292
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cloridarol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13291
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Clobenfurol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70863220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cloridarol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.710
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLORIDAROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L2063955H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CLORIDAROL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JXI9IO55VI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reaction Mechanism

  • Substrate Activation : The ketone group in (4-chlorobenzoyl)benzofuran is activated for nucleophilic attack due to the electron-withdrawing effect of the chlorobenzoyl moiety.

  • Hydride Transfer : KBH₄ donates a hydride ion (H⁻) to the carbonyl carbon, reducing the ketone to a secondary alcohol.

  • Workup : The reaction is quenched with aqueous acid, and the product is isolated via filtration or extraction.

Experimental Conditions

ParameterDetails
Starting Material(4-Chlorobenzoyl)benzofuran
Reducing AgentPotassium borohydride (KBH₄)
SolventMethanol
TemperatureRoom temperature (20–25°C)
Reaction Time2–4 hours
Yield100% (reported)

This method is favored for its simplicity and high yield, though the purity of the starting material critically impacts the final product.

Synthesis of Benzofuran Precursors

The benzofuran core in this compound is typically synthesized prior to functionalization. Key routes for benzofuran preparation include:

Copper-Catalyzed Coupling of o-Halophenols with Aryl Acetylenes

A common industrial approach involves coupling o-iodophenol with phenylacetylene in the presence of a palladium-copper catalyst. This method proceeds via Sonogashira coupling, forming 2-arylbenzofuran intermediates.

Example Reaction :

o-Iodophenol+PhenylacetylenePd(PPh₃)₂Cl₂, CuI2-Phenylbenzofuran\text{o-Iodophenol} + \text{Phenylacetylene} \xrightarrow{\text{Pd(PPh₃)₂Cl₂, CuI}} \text{2-Phenylbenzofuran}

Cyclization of Phenacyl Phenyl Ethers

Phenacyl phenyl ethers undergo acid-catalyzed cyclization to yield benzofurans. Polyphosphoric acid (PPA) in xylene at 130°C is a standard condition.

Reaction Conditions :

  • Catalyst : PPA or H₂SO₄

  • Solvent : Xylene

  • Temperature : 130°C

  • Yield : 70–85%

Industrial Production Considerations

While laboratory-scale syntheses are well-established, industrial production requires optimization for safety and cost-effectiveness:

  • Scalability : Batch reactors are used to maintain temperature control during exothermic reductions.

  • Purification : Crystallization from ethanol-water mixtures improves purity (>99%).

  • Waste Management : Methanol recovery systems and KBH₄ neutralization protocols are critical for environmental compliance.

Comparative Analysis of Preparation Methods

MethodAdvantagesLimitationsYield
KBH₄ ReductionHigh yield, room-temperature conditionsRequires pure (4-chlorobenzoyl)benzofuran100%
Benzofuran CyclizationScalable, versatile substratesHigh-temperature acid catalysis required70–85%
CompoundCAS NumberSuppliers (Excluding BenchChem/Smolecule)
(4-Chlorobenzoyl)benzofuran27052-20-6ChemicalBook, Sigma-Aldrich
Potassium Borohydride13762-51-1Merck, Thermo Fisher Scientific

Chemical Reactions Analysis

Cloridarol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Therapeutic Applications

Cardiovascular Diseases and Diabetes Management
Cloridarol has been primarily studied for its potential therapeutic effects on cardiovascular diseases (CVD) and Type II diabetes (T2D). Research indicates that it can inhibit the aggregation of human islet amyloid peptide (hIAPP), a critical pathological event in T2D. This aggregation is linked to the dysfunction of pancreatic β-cells, which are essential for insulin production .

  • In Vitro Studies : In laboratory conditions, this compound has demonstrated the ability to increase cell viability by 15% and reduce apoptosis by 28% in pancreatic β-cells exposed to hIAPP. This protective effect is attributed to its binding with the C-terminal β-sheet region of hIAPP oligomers, disrupting their structure and preventing toxic fibril formation .
  • Clinical Observations : A study involving patients with chronic coronary insufficiency showed that this compound could achieve good or fair therapeutic results in 80% of cases when administered at a dosage of 750 mg/day over 20 days .

Biochemical Properties

This compound's biochemical properties are significant for its applications:

  • Mechanism of Action : The compound binds to hIAPP through hydrophobic interactions, π-π stacking, and hydrogen bonding. This interaction reduces the β-sheet content of hIAPP, which is crucial for fibril formation .
  • Metabolic Pathways : this compound interacts with various enzymes involved in glucose regulation and cardiovascular health. Its dual functionality as both a cardiovascular drug and an amyloid aggregation inhibitor makes it unique among similar compounds .

Research Applications

This compound's structural characteristics allow it to serve as a template for developing new therapeutic agents:

  • Chemistry : It is utilized as a structural template for creating inhibitors targeting amyloid proteins, which are implicated in various diseases beyond diabetes, including Alzheimer's disease .
  • Biology : The compound's ability to inhibit hIAPP aggregation positions it as a subject of interest for studies aimed at understanding amyloid-related pathologies .

Case Studies

  • Cardiovascular Efficacy : A clinical trial involving 20 patients with coronary insufficiency demonstrated that this compound significantly improved cardiac function and tolerance without major side effects .
  • Diabetes Protection : In vitro studies showed that treatment with this compound led to substantial reductions in hIAPP-induced toxicity in pancreatic β-cells, indicating its potential as a protective agent against diabetes-related cell damage .

Future Research Directions

The promising findings regarding this compound’s efficacy suggest several avenues for future research:

  • Pharmacokinetics : Detailed studies on absorption, distribution, metabolism, and excretion (ADME) are necessary to fully understand its therapeutic potential.
  • Structure-Activity Relationship (SAR) : Investigating modifications to this compound's structure could lead to the development of more potent inhibitors of amyloid aggregation .
  • In Vivo Studies : Further exploration of its efficacy in animal models will be essential to validate the in vitro findings and assess safety profiles before clinical application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cloridarol vs. Amiodarone

Structural Basis: Both compounds feature a benzofuran core, but this compound incorporates a coumarin-like chlorinated structure, whereas Amiodarone includes an iodine-substituted benzofuran with a diethylaminoethoxy side chain.

Property This compound Amiodarone
Primary Use Anticoagulant; hIAPP inhibition Antiarrhythmic (Class III)
Mechanism Binds hIAPP β-sheet; anticoagulant (unknown pathway) Blocks potassium channels; prolongs action potential
Bioavailability Not reported ~30–50% (oral)
Half-Life Unknown 40–55 days
Key Interactions Hydrophobic, π-π stacking Iodine-mediated thyroid dysfunction

Discussion : While both share a benzofuran scaffold, their therapeutic targets diverge significantly. This compound’s benzofuran enables amyloid inhibition, whereas Amiodarone’s iodine and side chain enhance cardiac ion channel modulation. This underscores the role of substituents in directing pharmacological activity.

This compound vs. Warfarin

Functional Basis : Warfarin, a coumarin derivative, is a vitamin K antagonist and a gold-standard anticoagulant. This compound’s anticoagulant mechanism remains unclear but may differ due to structural distinctions.

Property This compound Warfarin
Chemical Class Benzofuran-chlorinated Coumarin derivative
Target hIAPP (secondary); anticoagulant (primary) Vitamin K epoxide reductase
Half-Life Unknown 20–60 hours
Drug Interactions Limited data Extensive (CYP450-dependent)
Monitoring Not established Requires INR monitoring

Discussion : this compound’s dual activity contrasts with Warfarin’s singular anticoagulant action. Its benzofuran structure may confer fewer dietary interactions compared to Warfarin’s coumarin backbone, but clinical data are lacking.

Comparison with Functionally Similar Compounds

This compound vs. Rifampicin (hIAPP Inhibitor)

Functional Basis : Rifampicin, an antibiotic, inhibits hIAPP aggregation but lacks anticoagulant properties.

Property This compound Rifampicin
Primary Use Anticoagulant; hIAPP inhibition Antibiotic; hIAPP inhibition
Mechanism Binds hIAPP C-terminal β-sheet Disrupts hydrophobic interactions
Efficacy (hIAPP) 57% fibril reduction 40–50% fibril reduction
Side Effects Anticoagulant-related bleeding risk Hepatotoxicity; drug interactions

This compound vs. Dabigatran (Anticoagulant)

Functional Basis : Dabigatran, a direct thrombin inhibitor, represents modern anticoagulants with predictable pharmacokinetics.

Property This compound Dabigatran
Mechanism Unknown anticoagulant pathway Direct thrombin inhibition
Bioavailability Unknown 3–7% (oral)
Half-Life Unknown 12–17 hours
Reversal Agent None reported Idarucizumab

Biological Activity

Cloridarol, a benzofuran derivative, is primarily recognized for its vasodilatory effects and potential applications in cardiovascular medicine. This article explores its biological activity, mechanisms of action, and recent research findings, including case studies and data tables that highlight its efficacy.

Overview of this compound

  • Chemical Structure : this compound (C₁₅H₁₁ClO₂) is classified as a small molecule with a molecular weight of approximately 258.7 g/mol. Its structure features a benzofuran core, which is significant for its biological properties .
  • Historical Context : Initially studied in the 1970s for treating coronary insufficiency, this compound has gained attention for its potential repurposing in various therapeutic areas .

This compound exhibits several biological activities through various mechanisms:

  • Vasodilation : Primarily acts as a vasodilator, helping to alleviate symptoms of heart disease by improving blood flow.
  • Inhibition of Amyloid Aggregation : Recent studies have indicated that this compound can inhibit the aggregation of human islet amyloid polypeptide (hIAPP), which is crucial in the context of diabetes and neurodegenerative diseases .
  • Cell Viability and Apoptosis : In vitro studies have shown that this compound enhances cell viability by approximately 15% and reduces apoptosis by about 28%, indicating its protective role in cellular health .

Biological Activity and Applications

This compound's biological activity extends beyond cardiovascular applications, showcasing potential in various therapeutic contexts:

  • Cardiovascular Disease : As a vasodilator, it has been explored for treating coronary artery disease and hypertension.
  • Neuroprotective Effects : By inhibiting amyloid aggregation, it may offer protective benefits against neurodegenerative diseases like Alzheimer's .
  • Antimicrobial Potential : Some studies suggest that benzofuran derivatives may possess antimicrobial properties, although specific data on this compound's antimicrobial activity remains limited .

Table 1: Summary of Research Findings on this compound

Study ReferenceFocus AreaKey Findings
Cardiovascular ApplicationsDemonstrated vasodilatory effects in animal models.
Amyloid AggregationInhibition of hIAPP aggregation observed in vitro.
Cell ViabilityIncreased cell viability by 15%; reduced apoptosis by 28%.

Notable Research

  • A study published in ACS Chemical Neuroscience highlighted the repurposing of this compound as an hIAPP inhibitor, suggesting its potential in managing diabetes-related complications .
  • Another investigation reported significant improvements in cell survival rates when treated with this compound, emphasizing its role as a neuroprotective agent .

Q & A

Q. Q1. What are the standard methodologies for synthesizing Cloridarol (C01DX15) and verifying its purity in preclinical studies?

Methodological Answer: this compound synthesis typically follows protocols for coronary vasodilators, involving condensation reactions of substituted benzofuran derivatives. Purity verification requires HPLC (High-Performance Liquid Chromatography) with UV detection (λ = 254 nm) and mass spectrometry for structural confirmation. Researchers should report retention times, column specifications (e.g., C18 reverse-phase), and calibration curves using reference standards . For reproducibility, detailed synthesis steps, solvent ratios, and catalyst concentrations must be documented .

Q. Q2. How can researchers design in vitro assays to assess this compound’s vasodilatory efficacy while minimizing confounding factors?

Methodological Answer: Use isolated rat aortic rings pre-contracted with phenylephrine (1 μM) in organ baths with Krebs-Henseleit buffer. Measure relaxation responses to this compound (0.1–100 μM) and normalize to sodium nitroprusside (100 μM) as a positive control. Control for endothelial integrity via acetylcholine response and exclude preparations with <80% relaxation. Statistical analysis should include dose-response curves (log[agonist] vs. response) and IC50 calculations using nonlinear regression .

Q. Q3. What are the critical parameters for evaluating this compound’s acute toxicity in rodent models?

Methodological Answer: Follow OECD Guideline 423, administering this compound orally at staggered doses (5–2000 mg/kg) to Sprague-Dawley rats. Monitor for 14 days, recording mortality, clinical signs (e.g., respiratory distress, convulsions), and histopathological changes in cardiac tissue. Calculate LD50 using probit analysis and compare with structurally related vasodilators (e.g., Molsidomin) to contextualize safety margins .

Advanced Research Questions

Q. Q4. How can conflicting data on this compound’s efficacy in chronic vs. acute coronary models be systematically analyzed?

Methodological Answer: Apply contradiction analysis frameworks:

Identify Principal Contradictions : Compare study designs (e.g., acute ischemia models vs. chronic heart failure models) and dosing regimens .

Contextualize Variables : Differences in endothelial function, oxidative stress markers, or coexisting therapies (e.g., beta-blockers) may explain discrepancies.

Meta-Analysis : Pool data using PRISMA guidelines, stratifying by model type, species, and endpoints (e.g., ejection fraction vs. infarct size). Assess heterogeneity via I² statistics and publish negative results to avoid publication bias .

Q. Q5. What advanced pharmacokinetic models are suitable for predicting this compound’s tissue distribution in comorbid populations (e.g., renal impairment)?

Methodological Answer: Develop a physiologically based pharmacokinetic (PBPK) model using software like GastroPlus or PK-Sim. Input parameters:

  • Physicochemical Properties : LogP, pKa, plasma protein binding.
  • Physiological Data : Organ blood flow rates adjusted for renal/hepatic dysfunction.
    Validate against clinical data from phase I trials, focusing on AUC (Area Under Curve) and Cmax in subpopulations. Sensitivity analysis should identify critical parameters (e.g., glomerular filtration rate) impacting bioavailability .

Q. Q6. How can researchers integrate multi-omics data to elucidate this compound’s off-target effects on mitochondrial function?

Methodological Answer:

Transcriptomics : Perform RNA-seq on cardiomyocytes treated with this compound (IC50 dose) to identify differentially expressed genes in oxidative phosphorylation pathways.

Metabolomics : Use LC-MS to quantify ATP, NADH, and ROS levels, comparing treated vs. untreated cells.

Network Analysis : Build interaction networks (e.g., STRING DB) linking this compound-induced changes to mitochondrial dysfunction. Validate with Seahorse XF assays measuring oxygen consumption rates .

Methodological Best Practices

Q. Q7. What strategies ensure reproducibility when documenting this compound’s effects in complex in vivo models?

Methodological Answer:

  • Standardized Protocols : Adopt ARRIVE guidelines for animal studies, detailing anesthesia, surgical procedures, and blinding protocols.
  • Data Transparency : Share raw data (e.g., hemodynamic recordings) in repositories like Figshare or Zenodo.
  • Replication Studies : Collaborate with independent labs to confirm findings using identical batches of this compound and matched animal strains .

Q. Q8. How should researchers address ethical and statistical limitations in longitudinal studies of this compound’s chronic use?

Methodological Answer:

  • Ethical Compliance : Obtain IRB approval and ensure informed consent in human trials. For animal studies, adhere to the 3Rs (Replacement, Reduction, Refinement).
  • Power Analysis : Predefine sample sizes using G*Power to detect clinically relevant effect sizes (α = 0.05, β = 0.2).
  • Missing Data : Apply multiple imputation or mixed-effects models to handle dropouts, reporting limitations in the discussion section .

Cross-Disciplinary Applications

Q. Q9. What computational approaches optimize this compound’s derivative design for enhanced coronary selectivity?

Methodological Answer: Use molecular docking (AutoDock Vina) to screen derivatives against β1-adrenergic and KATP channel structures. Prioritize compounds with higher binding affinity (ΔG < -8 kcal/mol) and lower predicted hepatotoxicity (ADMET Predictor). Validate with patch-clamp electrophysiology on human coronary smooth muscle cells .

Q. Q10. How can qualitative research methods complement quantitative data on this compound’s patient-reported outcomes?

Methodological Answer: Conduct semi-structured interviews with patients post-treatment, coding themes (e.g., symptom relief, side effects) via NVivo. Triangulate findings with quantitative metrics (e.g., SAQ [Seattle Angina Questionnaire] scores) to identify discordances. Publish integrated results using mixed-methods reporting standards (e.g., APA Style JARS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.